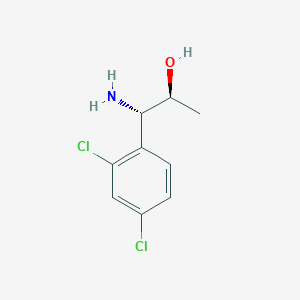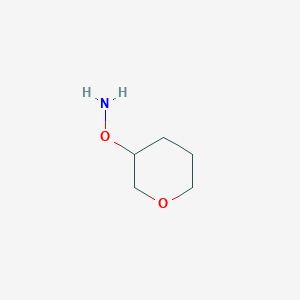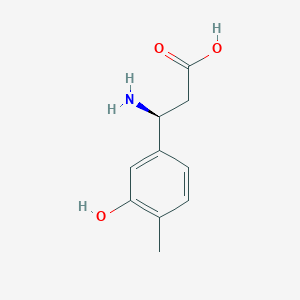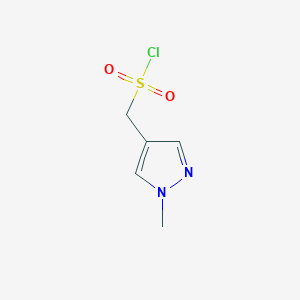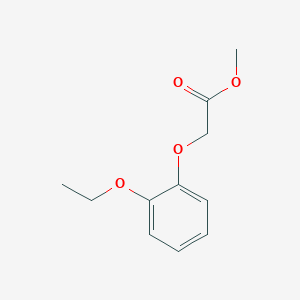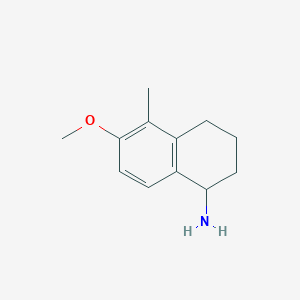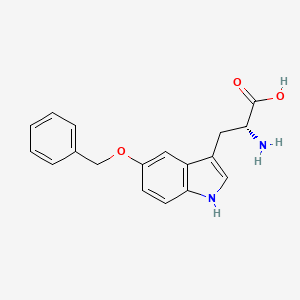
5-Benzyloxy-d-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyloxy-d-tryptophan is a derivative of the amino acid tryptophan, characterized by the presence of a benzyloxy group attached to the indole ring. This compound is of interest due to its potential physiological effects and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Benzyloxy-d-tryptophan can be synthesized through the hydrolysis of l-tryptophan using hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar hydrolysis reactions. The process may include additional purification steps to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Benzyloxy-d-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the benzyloxy group or other functional groups in the molecule.
Substitution: The benzyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted tryptophan derivatives .
Scientific Research Applications
5-Benzyloxy-d-tryptophan has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex compounds and studying reaction mechanisms.
Biology: Investigated for its role in the biosynthesis of serotonin and its effects on cellular processes.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 5-benzyloxy-d-tryptophan involves its interaction with serotonin receptors in the intestine, leading to an increase in extracellular calcium ions (Ca2+). This promotes intestinal motility and other physiological effects. Additionally, the compound acts as a precursor for the biosynthesis of serotonin, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-dl-tryptophan
- 5-Hydroxy-dl-tryptophan
- 5-Fluoro-dl-tryptophan
- 5-Methoxy-dl-tryptophan
- 5-Bromo-dl-tryptophan
Uniqueness
5-Benzyloxy-d-tryptophan is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and physiological effects. Compared to other similar compounds, it has shown specific interactions with serotonin receptors and unique roles in serotonin biosynthesis .
Properties
Molecular Formula |
C18H18N2O3 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
(2R)-2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C18H18N2O3/c19-16(18(21)22)8-13-10-20-17-7-6-14(9-15(13)17)23-11-12-4-2-1-3-5-12/h1-7,9-10,16,20H,8,11,19H2,(H,21,22)/t16-/m1/s1 |
InChI Key |
DFGNDJBYANKHIO-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


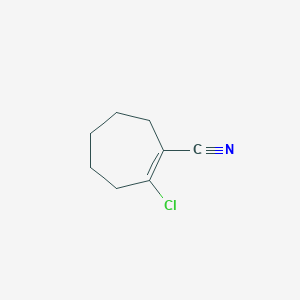
![(3aR,4S,9bS)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13035914.png)
![tert-Butyl 5-cyano-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13035917.png)

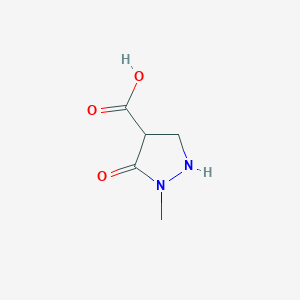
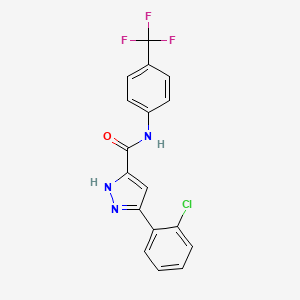
![2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL](/img/structure/B13035956.png)
![1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone](/img/structure/B13035967.png)
